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Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel

paradigm in drug discovery by inducing the degradation of specific target proteins.[1][2] These

molecules consist of two ligands connected by a chemical linker: one ligand binds to a target

protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces

the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a

critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary

complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

[1][4]

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the

ease with which their length can be modified.[5] Br-C4-NHBoc, also known as tert-butyl (4-

bromobutyl)carbamate, is a versatile, commercially available building block used in the

synthesis of PROTACs. It provides a four-carbon alkyl chain and a Boc-protected amine, which

allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand.[6][7] This
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document provides a detailed protocol for the synthesis of Br-C4-NHBoc and its subsequent

application in the construction of a PROTAC molecule.

Data Presentation
Table 1: Physicochemical Properties of Br-C4-NHBoc

Property Value Reference

Chemical Name
tert-butyl (4-

bromobutyl)carbamate
[8]

Synonyms
4-(Boc-amino)butyl bromide,

Boc-NH-C4-Br
[7][8]

CAS Number 164365-88-2 [8]

Molecular Formula C₉H₁₈BrNO₂ [8]

Molecular Weight 252.15 g/mol [8]

Appearance
Off-white to pale yellow low-

melting solid
[1]

Storage 2-8°C [1]

Table 2: Characterization Data for Br-C4-NHBoc
Analysis Expected Results

¹H NMR (CDCl₃)

δ 4.55 (br s, 1H, NH), 3.42 (t, J=6.7 Hz, 2H,

CH₂Br), 3.16 (q, J=6.6 Hz, 2H, CH₂NH), 1.93 (p,

J=6.8 Hz, 2H, CH₂), 1.79 (p, J=6.9 Hz, 2H,

CH₂), 1.44 (s, 9H, C(CH₃)₃)

¹³C NMR (CDCl₃) δ 155.9, 79.2, 40.4, 33.7, 30.8, 29.6, 28.4

Mass Spec (ESI+) m/z 252.05 [M+H]⁺, 274.03 [M+Na]⁺
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Protocol 1: Synthesis of Br-C4-NHBoc (tert-butyl (4-
bromobutyl)carbamate)
This protocol describes the synthesis of Br-C4-NHBoc from the commercially available starting

material, 4-(tert-butoxycarbonylamino)-1-butanol, via an Appel reaction.

Materials:

4-(tert-butoxycarbonylamino)-1-butanol

Triphenylphosphine (PPh₃)

Carbon tetrabromide (CBr₄)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Hexane

Ethyl acetate

Silica gel for column chromatography

Diatomaceous earth (Celite®)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Argon or Nitrogen inlet

Funnel

Filter paper

Rotary evaporator
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Chromatography column

Procedure:

Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.

Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.

Slowly add carbon tetrabromide (1.9 eq) portion-wise to the stirring solution at room

temperature. A mild exotherm may be observed.

Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

After completion of the reaction, filter the mixture through a pad of diatomaceous earth to

remove the triphenylphosphine oxide byproduct. Wash the filter cake with diethyl ether.[1]

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography using a mixture of hexane and

ethyl acetate (e.g., 3:1 v/v) as the eluent.[1]

Combine the fractions containing the desired product and evaporate the solvent to yield Br-
C4-NHBoc as a white to pale yellow solid. A quantitative yield has been reported for this

reaction.[1]

Protocol 2: Synthesis of a PROTAC using Br-C4-NHBoc
(Example: CCW 28-3)
This protocol outlines the general steps for incorporating Br-C4-NHBoc into a PROTAC

molecule, using the synthesis of the BRD4 degrader CCW 28-3 as an example.[9][10] CCW

28-3 utilizes a ligand for the RNF4 E3 ligase and the BET inhibitor JQ1 as the warhead.[11]

Step 1: Alkylation of the E3 Ligase Ligand with Br-C4-NHBoc

The E3 ligase ligand containing a suitable nucleophile (e.g., an amine or thiol) is reacted with

Br-C4-NHBoc.
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In a typical procedure, the E3 ligase ligand and Br-C4-NHBoc are dissolved in a suitable

solvent such as dimethylformamide (DMF).

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or cesium carbonate -

Cs₂CO₃) is added to facilitate the nucleophilic substitution reaction.[12]

The reaction is stirred at room temperature or elevated temperature until completion, as

monitored by TLC or LC-MS.

The product, the E3 ligase ligand conjugated to the C4-NHBoc linker, is then purified by

standard methods such as column chromatography or preparative HPLC.

Step 2: Deprotection of the Boc Group

The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent such as

dichloromethane (DCM) or dioxane.

An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to

the solution.[9]

The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is

complete (monitored by TLC or LC-MS).

The solvent and excess acid are removed under reduced pressure to yield the amine salt.

Step 3: Amide Coupling with the Protein of Interest (POI) Ligand

The deprotected amine intermediate from Step 2 is coupled with the POI ligand containing a

carboxylic acid moiety (in this case, a derivative of JQ1).

The POI ligand is activated using a coupling reagent such as HATU, HBTU, or EDC in the

presence of a base like DIPEA in a solvent like DMF.

The amine intermediate is then added to the activated POI ligand.

The reaction mixture is stirred at room temperature until the amide bond formation is

complete.
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The final PROTAC molecule (CCW 28-3) is purified by preparative HPLC to yield the desired

product.[9]

Diagrams

Starting Material Reagents Product

4-(tert-butoxycarbonylamino)-1-butanol PPh₃, CBr₄
in THF

Appel Reaction Br-C4-NHBoc

Click to download full resolution via product page

Caption: Synthesis of Br-C4-NHBoc.
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Synthetic Steps

Final Product

E3 Ligase Ligand
(e.g., RNF4 ligand)

Step 1: Alkylation

Br-C4-NHBoc POI Ligand
(e.g., JQ1 derivative)

Step 3: Amide Coupling

Step 2: Boc Deprotection

E3 Ligand-Linker-NHBoc

E3 Ligand-Linker-NH₂
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Caption: General workflow for PROTAC synthesis.
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Caption: Mechanism of action for CCW 28-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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